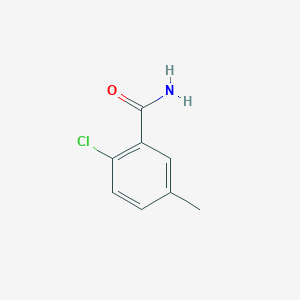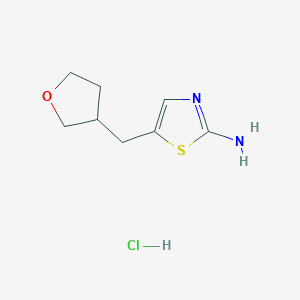![molecular formula C20H19N3O2 B2382604 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)méthanone CAS No. 1796887-27-8](/img/structure/B2382604.png)
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
- Des chercheurs ont exploré le potentiel antitumoral des dérivés contenant les parties benzo[d]oxazole et pyrrolidine. Ces composés présentent des effets cytotoxiques contre les lignées cellulaires cancéreuses, ce qui en fait des candidats intéressants pour des recherches plus approfondies .
- Par exemple, Rajendran et al. ont synthétisé du 1-substitué-2-(5-substitué-1-phényl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole et ont évalué son activité antitumorale contre des lignées cellulaires telles que MCF-7 et CaCo-2 .
- Des études informatiques et des évaluations expérimentales ont mis en évidence le potentiel antimicrobien de ce composé. Parmi les molécules synthétisées, un dérivé spécifique (4c) a présenté une activité significative contre les micro-organismes testés .
- Des chercheurs ont étudié les effets hépattoxiques de composés liés à cette structure. Comprendre leur impact sur la santé du foie est essentiel pour l’évaluation de la sécurité des médicaments .
- Le composé a été étudié pour ses effets sur hERG II (canal potassique du gène humain apparenté à ether-a-go-go). L’inhibition des canaux hERG peut avoir des implications pour la sécurité des médicaments et la santé cardiaque .
- Des scientifiques ont développé des méthodes de synthèse polyvalentes pour la construction du noyau (1H-benzo[d]imidazol-2-yl)(phényl)méthanone. Ces méthodes impliquent la formation de liaisons C–N via des aldéhydes aromatiques et de l’o-phénylènediamine .
- La partie contenant l’imidazole sert de synthon précieux dans le développement de médicaments. Sa présence dans les médicaments disponibles dans le commerce souligne son importance .
Activité Antitumorale
Propriétés Antimicrobiennes
Évaluation de l’Hépattoxicité
Inhibition de hERG II
Voies de Synthèse et Méthodologie
Développement de Médicaments et Au-Delà
En résumé, les propriétés diverses de ce composé en font un sujet passionnant pour l’exploration scientifique. Les chercheurs continuent d’étudier son potentiel dans divers domaines, de la thérapie anticancéreuse à la conception de médicaments et au-delà. 🌟 .
Mécanisme D'action
The mechanism of action of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in cancer cell growth and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone has the potential to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone in lab experiments is its synthetic accessibility. The synthesis method is relatively simple and can be easily scaled up for larger quantities. However, one limitation is that the compound is not commercially available and must be synthesized in the lab.
Orientations Futures
There are several future directions for research on (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone. One direction is to further study its potential as an anti-cancer agent and to investigate its mechanism of action. Another direction is to study its potential as a neuroprotective agent and to investigate its effects in animal models of neurodegenerative diseases. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound. Finally, there is potential for this compound to be used in the development of new materials and as a catalyst in organic reactions, which could also be explored in future research.
Méthodes De Synthèse
The synthesis method of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone involves the reaction of 2-bromo-1-(benzo[d]oxazol-2-yl)pyrrolidine with 1H-indole-2-carbaldehyde in the presence of a base. The resulting product is then treated with a reducing agent to obtain the final compound.
Propriétés
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(22-13-11-14-6-1-3-8-16(14)22)17-9-5-12-23(17)20-21-15-7-2-4-10-18(15)25-20/h1-4,6-8,10,17H,5,9,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLONCVWCSPGIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]butanamide](/img/structure/B2382527.png)
![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2382530.png)
![2-chloro-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2382532.png)

![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2382534.png)

![6,8-dimethyl-3H,4H-imidazo[1,5-a][1,3,5]triazin-4-one](/img/structure/B2382537.png)


![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B2382544.png)